Neohydroxyaspergillic Acid
CAS No.: 72598-34-6
Cat. No.: VC7830507
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72598-34-6 |
|---|---|
| Molecular Formula | C12H20N2O3 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one |
| Standard InChI | InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | QTTAJMQGQJRLDK-NSHDSACASA-N |
| Isomeric SMILES | CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O |
| SMILES | CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O |
| Canonical SMILES | CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Neohydroxyaspergillic acid (C₁₂H₂₀N₂O₃) is a cyclic hydroxamic acid derivative distinguished by a hydroxyl group substitution at the C-2 position of its pyrazine core . Its structure was confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), revealing a tautomeric equilibrium between the hydroxamic acid and pyridine N-oxide forms . Comparative analyses with aspergillic acid (C₁₂H₂₀N₂O₂) highlight the critical role of the hydroxyl group in modulating its solubility and chelation properties .
The compound’s planar structure enables metal ion coordination, particularly with calcium and iron, which influences its antibiotic activity and toxicity . X-ray crystallography of related analogs suggests that the hydroxyl group enhances hydrogen-bonding interactions with biological targets, potentially explaining its distinct bioactivity profile compared to non-hydroxylated analogs .
Biosynthetic Pathway and Genetic Regulation
The biosynthesis of neohydroxyaspergillic acid is governed by a dedicated gene cluster in A. melleus, identified through comparative genomics and CRISPR-Cas9-mediated gene deletion studies . Key genes include:
The pathway initiates with the condensation of isoleucine and leucine by NeaC, forming a dipeptide intermediate . Subsequent oxidation by NeaD introduces a hydroxyl group, while NeaB catalyzes hydrolytic ring closure to yield neohydroxyaspergillic acid . The negative regulator McrA suppresses cluster expression under standard conditions, necessitating genetic manipulation or co-cultivation with bacteria to induce production .
Production and Optimization Strategies
Early attempts to produce neohydroxyaspergillic acid relied on co-cultivation of Aspergillus species with bacteria, yielding submilligram quantities unsuitable for large-scale study . Recent breakthroughs in fungal genetic engineering have enabled standalone production in A. melleus through:
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Media Optimization: Solid yeast extract peptone dextrose (YEPD) agar promotes higher titers (1.2 mg/L) compared to liquid cultures .
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CRISPR-RNP Editing: Protoplast transformation with Cas9 ribonucleoprotein complexes facilitated precise deletions of mcrA, lifting transcriptional repression and boosting yields to 2.1 mg/L .
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Fermentation Parameters: Extended incubation (6–8 days at 26°C) and pH stabilization at 6.4–6.6 maximize metabolite accumulation .
Comparative studies with aspergillic acid production reveal shared challenges, such as feedback inhibition by pathway intermediates and sensitivity to trace metal concentrations .
Biological Activities and Mechanisms of Action
Neohydroxyaspergillic acid exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Candida albicans and 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves:
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Metal Chelation: Sequestration of extracellular Ca²⁺ and Fe³⁺ disrupts microbial membrane integrity and electron transport chains .
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Enzyme Inhibition: Competitive binding to the active site of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Challenges and Future Directions
Despite its promise, neohydroxyaspergillic acid faces barriers to clinical translation:
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Toxicity Concerns: Dose-dependent hepatotoxicity observed in murine models necessitates structural analogs with improved selectivity .
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Synthetic Complexity: Total chemical synthesis remains impractical due to stereochemical challenges at the C-3 and C-6 positions .
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Regulatory Hurdles: Lack of pharmacokinetic data and standardized purity assays complicates FDA approval pathways .
Future research priorities include heterologous expression in Saccharomyces cerevisiae for scalable production and high-throughput screening of semisynthetic derivatives to mitigate toxicity .
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